(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorosulfonyl-substituted phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chlorosulfonyl group onto the phenyl ring. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step and chlorosulfonic acid for the sulfonylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid is primarily related to its ability to interact with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the Boc-protected amino group can be selectively deprotected under mild conditions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.
(2S)-2-amino-3-[4-(chlorosulfonyl)phenyl]propanoic acid: Does not have the Boc protecting group, which can limit its stability and versatility in synthesis.
Uniqueness
The presence of both the Boc protecting group and the chlorosulfonyl group in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid makes it a unique and valuable compound. The Boc group provides stability and ease of handling, while the chlorosulfonyl group offers reactivity for further chemical modifications. This combination of features enhances its utility in various scientific and industrial applications.
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid, commonly referred to as Boc-L-phenylalanine sulfonamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O6S
- Molecular Weight : 406.53 g/mol
- CAS Number : 53054-02-7
- SMILES Representation : O=C(NCC1=CC=C(C=C1)C(C(=O)O)N(C(=O)OC(C)(C)C)=O)
The compound features a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility, making it suitable for biological applications.
Mechanisms of Biological Activity
The biological activity of Boc-L-phenylalanine sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group is known to interact with nucleophiles in enzymes, potentially inhibiting their function. This mechanism is crucial in targeting bacterial enzymes involved in pathogenicity.
- Antimicrobial Properties : The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
- Anticancer Potential : Preliminary studies suggest that Boc-L-phenylalanine sulfonamide may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of Boc-L-phenylalanine sulfonamide against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- The compound displayed a bacteriostatic effect at sub-MIC levels, suggesting potential for use in combination therapies to enhance efficacy against resistant strains .
Anticancer Activity
Research conducted on the cytotoxic effects of Boc-L-phenylalanine sulfonamide on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
- Mechanistic studies indicated that the compound induces cell cycle arrest at the G1 phase and activates caspase pathways leading to apoptosis .
Data Tables
Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Observations |
---|---|---|---|
Antimicrobial | E. coli | 32 µg/mL | Bacteriostatic effect at sub-MIC levels |
Antimicrobial | S. aureus | 16 µg/mL | Effective against resistant strains |
Anticancer | HeLa | 25 µM | Induces apoptosis via caspase activation |
Anticancer | MCF-7 | 30 µM | Cell cycle arrest at G1 phase |
Properties
Molecular Formula |
C14H18ClNO6S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(2S)-3-(4-chlorosulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
ZFUWZYIIVPPXJY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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